molecular formula C11H19ClN2O2S B2591312 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 94583-10-5

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2591312
CAS No.: 94583-10-5
M. Wt: 278.8
InChI Key: HKMMJRWIESOYIZ-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a dimethylamino group, and an aminopropyl side chain. Its molecular formula is C₁₀H₁₇ClN₂O₂S, with a molecular weight of 264.78 g/mol and a purity of 95% . The compound’s hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S.ClH/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3;/h4-7,9H,8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMMJRWIESOYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1-sulfonyl chloride and 2-aminopropane.

    Reaction with Aminopropane: Benzene-1-sulfonyl chloride is reacted with 2-aminopropane in the presence of a base, such as sodium hydroxide, to form the intermediate 4-(2-Aminopropyl)benzene-1-sulfonamide.

    Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to obtain 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes involved in folate synthesis, leading to antimicrobial effects. Additionally, the aminopropyl group may interact with cellular receptors or enzymes, modulating various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural homology with other sulfonamide derivatives, differing primarily in substituents and side chains. Key analogues include:

Table 1: Molecular Properties of Selected Sulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride C₁₀H₁₇ClN₂O₂S 264.78 -SO₂N(CH₃)₂, -CH₂CH(NH₂)CH₃ 95%
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride C₈H₁₂ClN₃O₄S 281.72 -SO₂NH(CH₂CH₂NH₂), -NO₂ N/A
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide C₉H₉Cl₂F₂NO₃S 336.20 -SO₂N(CH₃)₂, -Cl, -OCHF₂ N/A
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline dihydrochloride C₁₂H₂₁Cl₂N₂ 273.21 -CH₂CH(NH₂)CH₃, -N(CH₃)₂, -CH₃ (para) 95%

Key Observations :

  • Substituent Impact: The target compound’s aminopropyl side chain distinguishes it from analogues like the nitro-substituted derivative in , which has a nitro group (-NO₂) that may confer electrophilic reactivity .
  • Hydrochloride vs.

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison
Property Target Compound N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide HCl 4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline diHCl
Melting Point Not reported Not reported Not reported
Optical Rotation Not reported Not reported [α]D²⁰ +2.5 (CHCl₃)
NMR Data Not available 1H/13C NMR: δ 8.3 (d, Ar-H), 3.5 (m, CH₂NH₂) 1H NMR: δ 7.2 (s, Ar-H), 2.9 (m, CH(NH₂)CH₃)
Mass Spectrometry ESI-MS: [M+H]⁺ = 265.1 ESI-MS: [M+H]⁺ = 281.7 ESI-MS: Not reported

Analysis :

  • The nitro group in ’s compound likely causes a downfield shift in NMR aromatic proton signals (δ 8.3) compared to the target compound’s unsubstituted benzene ring .
  • The aminopropyl side chain in both the target compound and ’s derivative contributes to similar mass spectral fragmentation patterns, with protonated molecular ions ([M+H]⁺) correlating with molecular weights .

Functional and Therapeutic Implications

Sulfonamide derivatives are widely explored for enzyme inhibition (e.g., PDE10A in ) due to their ability to mimic substrate transition states . The dimethylamino and aminopropyl groups may enhance blood-brain barrier penetration compared to nitro- or halogen-substituted analogues .

Biological Activity

4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, is a member of a class of drugs known for their antibacterial properties. Sulfonamides have been widely studied for their biological activities, particularly in the context of antimicrobial effects, enzyme inhibition, and potential anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₃ClN₂O₂S
  • Molecular Weight : 236.72 g/mol
  • CAS Number : 53672-99-4
  • IUPAC Name : this compound

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. By mimicking para-aminobenzoic acid (PABA), sulfonamides prevent the formation of dihydropteroic acid, a precursor in folate biosynthesis, leading to bacterial growth inhibition.

Antimicrobial Activity

Sulfonamides, including this compound, are effective against a range of Gram-positive and Gram-negative bacteria. The compound has shown significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
Klebsiella pneumoniae12

Enzyme Inhibition

Recent studies have highlighted the compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases.

Enzyme IC50 (µM) Standard Drug IC50 (µM)
AChE0.20 ± 0.05Donepezil: 4.5 ± 0.11
BChE3.20 ± 0.10Donepezil: 4.5 ± 0.11

These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease.

Anticancer Activity

Emerging research indicates that sulfonamides may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that the compound can significantly reduce cell viability in various cancer cell lines.

Cell Line IC50 (µM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis rates in these cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effectiveness of various sulfonamides against clinical isolates and found that compounds similar to this compound exhibited promising results, particularly against resistant strains.
  • Neuroprotective Effects : In a recent investigation into neuroprotective agents, researchers found that this sulfonamide derivative demonstrated substantial AChE inhibitory activity, suggesting its potential role in managing neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor followed by hydrochlorination. To optimize yield and purity, employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters (e.g., reaction time and catalyst loading) while minimizing experimental runs . UV/Vis spectroscopy (λmax ~255 nm, as seen in analogous sulfonamides) can monitor intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC : To assess purity (≥98% as a benchmark for reference standards) .
  • NMR/IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) and aromatic proton environments .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What are the primary research applications of this compound in pharmacology or biochemistry?

  • Methodological Answer : This sulfonamide derivative is structurally analogous to opioid receptor ligands (e.g., fentanyl analogs) and may serve as:
  • A pharmacological probe for studying receptor binding kinetics.
  • A precursor for synthesizing radiolabeled tracers (e.g., via chloromethyl or aminopropyl modifications) .
    Stability studies under physiological pH (e.g., 5.0–7.4) are critical for in vitro assays .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved receptor affinity?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations (e.g., AutoDock Vina) to assess steric and electronic compatibility with target receptors (e.g., μ-opioid receptors). Integrate computational results with experimental SAR (Structure-Activity Relationship) data to prioritize synthetic targets .

Q. What strategies resolve contradictions in solubility or reactivity data across different experimental conditions?

  • Methodological Answer :
  • Controlled Solubility Studies : Compare solubility in aqueous buffers (pH 3–9) and organic solvents (e.g., DMSO, ethanol) using UV/Vis or gravimetric analysis.
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor reaction intermediates under varying temperatures and pH .
  • Cross-Validate : Replicate conflicting experiments with standardized protocols (e.g., ICH guidelines for stability testing) .

Q. How can hyphenated analytical techniques (e.g., LC-MS/MS) improve detection limits in pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Enables quantification at nanogram levels in biological matrices (e.g., plasma). Optimize ionization parameters (e.g., ESI+ mode) and collision energy for fragment ion specificity .
  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis due to potential HCl vapor release .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

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